BenchChemオンラインストアへようこそ!

BZ-Phe-boroleu

Proteasome inhibitor Enzyme kinetics Dipeptidyl boronic acid

BZ-Phe-boroleu (benzoyl-Phe-boroLeu) is a dipeptidyl boronic acid that acts as a potent, competitive, and slowly reversible inhibitor of the chymotrypsin-like activity of mammalian 20S and 26S proteasomes. It belongs to the class of peptide boronic acids developed as research tools for investigating proteasome-mediated protein degradation.

Molecular Formula C21H27BN2O4
Molecular Weight 382.3 g/mol
Cat. No. B14850767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBZ-Phe-boroleu
Molecular FormulaC21H27BN2O4
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESB(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)(O)O
InChIInChI=1S/C21H27BN2O4/c1-15(2)13-19(22(27)28)24-21(26)18(14-16-9-5-3-6-10-16)23-20(25)17-11-7-4-8-12-17/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,23,25)(H,24,26)
InChIKeyVYJGIZAZFZWYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BZ-Phe-boroleu (Bz-Phe-boroLeu): A Validated Dipeptidyl Boronic Acid Proteasome Inhibitor for Focused Research Procurement


BZ-Phe-boroleu (benzoyl-Phe-boroLeu) is a dipeptidyl boronic acid that acts as a potent, competitive, and slowly reversible inhibitor of the chymotrypsin-like activity of mammalian 20S and 26S proteasomes [1]. It belongs to the class of peptide boronic acids developed as research tools for investigating proteasome-mediated protein degradation. The compound features an N-terminal benzoyl cap, a phenylalanine at the P2 position, and a C-terminal boroleucine warhead that forms a reversible covalent adduct with the catalytic threonine residue [1]. Unlike many analogs supplied as pinacol ester prodrugs, BZ-Phe-boroleu is the free boronic acid form, which exhibits equivalent in vitro potency without requiring ester hydrolysis [1].

Why Generic Substitution Fails for BZ-Phe-boroleu: Structural Determinants of Potency and Selectivity Among Peptidyl Boronic Acid Proteasome Inhibitors


Peptidyl boronic acid proteasome inhibitors cannot be treated as interchangeable commodities because small variations in N-terminal capping groups, P2 residue identity, and P1 boronic acid stereochemistry produce substantial differences in inhibitory potency [1]. For example, replacing the benzoyl cap of BZ-Phe-boroleu with a phenylsulphonyl group (PhSO2-Leu-boroLeu) resulted in only 54% inhibition at 1 µM, demonstrating that the N-terminal moiety critically governs target engagement [1]. Similarly, substituting P2 Phe with Pro abolished activity (91% of control at 1 µM), while an additional P3 Leu residue in the tripeptide analog Cbz-Leu-Leu-boroLeu pinacol ester yielded a Ki of 99.1 nM—nearly six-fold weaker than BZ-Phe-boroleu [1]. These steep and quantifiable structure-activity relationships mean that procurement of an off-target analog risks severe potency loss, confounding experimental conclusions.

BZ-Phe-boroleu Quantitative Evidence: Head-to-Head Potency, Selectivity, and Cellular Activity Benchmarks for Scientific Selection


5.7-Fold Superior Ki for 20S Proteasome Inhibition vs. the Closest Tripeptide Analog Cbz-Leu-Leu-boroLeu Pinacol Ester

BZ-Phe-boroleu (compound 14, free acid) demonstrated a Ki of 17.4 ± 4.1 nM for inhibition of rat liver 20S proteasome chymotrypsin-like activity, which is 5.7-fold lower (more potent) than the Ki of 99.1 ± 19 nM for the tripeptide analog Cbz-Leu-Leu-boroLeu pinacol ester (compound 8) measured under identical conditions [1]. BZ-Phe-boroleu was the most potent inhibitor among all 13 peptidyl boronic acids evaluated in this study [1].

Proteasome inhibitor Enzyme kinetics Dipeptidyl boronic acid

Free Boronic Acid Form: Equivalent Potency to Pinacol Esters Without Prodrug Hydrolysis Dependency

The study confirmed that free boronic acid inhibitors exhibited equivalent potency to their pinacol ester counterparts (Ki values of 25.4 and 34.7 nM for Cbz-Leu-boroLeu free acid and pinacol ester, respectively) [1]. BZ-Phe-boroleu is supplied as the free boronic acid, eliminating the requirement for ester hydrolysis to liberate the active species—a step that can introduce variability in cellular assays due to differential esterase activity across cell types [1].

Free boronic acid Pinacol ester Proteasome inhibitor formulation

Selective Inhibition of Chymotrypsin-Like Activity Over Trypsin-Like and Other Proteasome Catalytic Sites

At 20 nM (approximately 1.15 × Ki), BZ-Phe-boroleu reduced chymotrypsin-like activity (suc-Leu-Leu-Val-Tyr-AMC) to 42% of control while trypsin-like activity (Boc-Leu-Ser-Thr-Arg-AMC) was slightly activated to 113% of control, and activities measured with Cbz-Gly-Gly-Leu-AMC, Ala-Ala-Phe-AMC, and Cbz-Leu-Leu-Glu-NAP remained at 93%, 89%, and 96% of control, respectively [1]. At 80 nM, chymotrypsin-like activity was reduced to 26% of control, while trypsin-like activity remained elevated at 124% [1]. This profile contrasts with broader-spectrum proteasome inhibitors that suppress multiple catalytic activities simultaneously.

Proteasome catalytic subunit selectivity Chymotrypsin-like activity Off-target activity profiling

Differential Cellular Inhibition of 26S vs. 20S Proteasomes in Intact Human Cells

In human L-132 cells treated with BZ-Phe-boroleu for 2 hours, immunoprecipitated 26S proteasomes were more strongly inhibited than 20S proteasomes at both tested concentrations [1]. At 10 nM inhibitor, 26S activity was reduced to 53.7% of control vs. 72.3% for 20S; at 100 nM, 26S activity was reduced to 19.0% vs. 33.3% for 20S [1]. This differential effect was consistently observed and was also noted for the comparator Cbz-Leu-Leu-boroLeu pinacol ester in parallel experiments [1].

Cellular proteasome inhibition 26S proteasome Immunoprecipitation assay Intracellular target engagement

NFkappaB Activation Inhibition with IC50 Equivalent to Biochemical Ki, Confirming Cellular Target Engagement

Both BZ-Phe-boroleu and Cbz-Leu-Leu-boroLeu pinacol ester inhibited TNF-alpha-induced NFkappaB activation in a luciferase reporter assay in U937 cells, with IC50 values comparable to their respective Ki values for purified proteasomes [1]. For BZ-Phe-boroleu, this implies an NFkappaB inhibition IC50 of approximately 17 nM (matching its Ki), while the comparator Cbz-Leu-Leu-boroLeu pinacol ester would have an IC50 near its Ki of 99 nM [1]. This near-identity between biochemical Ki and cellular IC50 indicates that proteasome inhibition is the rate-limiting step for NFkappaB suppression and confirms efficient cell penetration and target engagement.

NFkappaB pathway Proteasome function Cellular pharmacodynamics Luciferase reporter assay

Prioritized Research and Industrial Application Scenarios for BZ-Phe-boroleu Based on Verified Differentiation


Investigating the Differential Roles of 20S vs. 26S Proteasomes in Ubiquitin-Dependent Protein Degradation

BZ-Phe-boroleu's demonstrated preferential inhibition of 26S over 20S proteasomes in intact cells (1.35-fold at 10 nM, 1.75-fold at 100 nM) makes it a valuable tool for dissecting ubiquitin-dependent (26S-mediated) vs. ubiquitin-independent (20S-mediated) proteolytic pathways [1]. Researchers can exploit this differential inhibition by titrating BZ-Phe-boroleu concentrations to selectively suppress 26S activity while largely sparing 20S function, enabling cleaner functional assignments than less discriminatory inhibitors [1].

NFkappaB Pathway Studies and Inflammation Research Requiring Low-Nanomolar Cellular Potency

The near-perfect concordance between BZ-Phe-boroleu's biochemical Ki (~17 nM) and its cellular IC50 for NFkappaB activation inhibition makes it a preferred compound for studying proteasome-NFkappaB signaling [1]. With an estimated 5.8-fold potency advantage over the commonly used tripeptide analog Cbz-Leu-Leu-boroLeu pinacol ester, BZ-Phe-boroleu enables NFkappaB suppression experiments at substantially lower concentrations, reducing the risk of off-target effects that emerge at higher inhibitor levels [1].

Structure-Activity Relationship Studies of Proteasome Inhibitor Scaffolds Using the Free Boronic Acid Reference Standard

As the most potent dipeptidyl boronic acid in the Gardner et al. series and a free acid form that does not require ester hydrolysis, BZ-Phe-boroleu serves as an ideal reference standard for SAR campaigns [1]. Its well-characterized selectivity profile (sparing trypsin-like and peptidylglutamyl peptide hydrolase activities at concentrations up to 4.6-fold above Ki) provides a clean baseline for evaluating modifications to the N-terminal cap, P2 residue, or P1 warhead without confounding catalytic site cross-inhibition [1].

Proteasome Inhibition in Cell-Based Assays Where Pinacol Ester Hydrolysis Is a Confounding Variable

In cell lines with variable or uncharacterized esterase activity, pinacol ester prodrugs can produce inconsistent results due to differences in hydrolysis rate. BZ-Phe-boroleu, as a free boronic acid with demonstrated cellular activity equivalent to its biochemical potency, eliminates this source of inter-experimental variability [1]. This makes it the preferred procurement choice for laboratories conducting proteasome inhibition studies across multiple cell types or comparing results between independent research groups [1].

Quote Request

Request a Quote for BZ-Phe-boroleu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.